MAl-PEG6-t-butyl ester
Overview
Description
MAl-PEG6-t-butyl ester is a polyethylene glycol derivative containing a maleimide group and a t-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .
Preparation Methods
Synthetic Routes and Reaction Conditions
MAl-PEG6-t-butyl ester is synthesized through a series of chemical reactions involving the attachment of a maleimide group and a t-butyl ester group to a polyethylene glycol chain. The process typically involves the following steps:
Activation of Polyethylene Glycol: The polyethylene glycol chain is activated by reacting with a suitable activating agent.
Attachment of Maleimide Group: The activated polyethylene glycol is then reacted with a maleimide derivative to introduce the maleimide group.
Protection of Carboxyl Group: The carboxyl group is protected by converting it into a t-butyl ester using t-butyl alcohol and an acid catalyst
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
MAl-PEG6-t-butyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents used in substitution reactions include cysteine and glutathione.
Acidic Conditions: Deprotection of the t-butyl ester group is typically carried out using acids such as trifluoroacetic acid
Major Products Formed
Thioether Bonds: The reaction with thiol groups forms stable thioether bonds.
Free Carboxyl Group: Deprotection of the t-butyl ester group yields the free carboxyl group
Scientific Research Applications
MAl-PEG6-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a cross-linking reagent in the synthesis of polymers and bioconjugates.
Biology: Facilitates the attachment of biomolecules to surfaces or other biomolecules through thiol-maleimide chemistry.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Utilized in the production of functionalized materials and coatings
Mechanism of Action
The mechanism of action of MAl-PEG6-t-butyl ester involves the formation of covalent bonds between the maleimide group and thiol groups on biomolecules. This reaction forms stable thioether bonds, enabling the attachment of biomolecules to surfaces or other biomolecules. The polyethylene glycol spacer enhances solubility and reduces immunogenicity, making it suitable for various biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG6-t-butyl ester: Contains an amino group and a t-butyl ester group, used for bioconjugation and synthesis of small molecules.
Maleimidoacetic acid N-hydroxysuccinimide ester: Contains a maleimide group and an ester group, used for cross-linking and bioconjugation.
Uniqueness
MAl-PEG6-t-butyl ester is unique due to its combination of a maleimide group and a t-butyl ester group linked through a polyethylene glycol chain. This structure provides enhanced solubility, stability, and versatility in various applications compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO10/c1-23(2,3)34-22(27)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-20(25)4-5-21(24)26/h4-5H,6-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCNCZLNASXRTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501116031 | |
Record name | 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501116031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518044-37-6 | |
Record name | 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518044-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501116031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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